(E)-3-(1,3-BENZODIOXOL-5-YL)-N-CYCLOHEPTYL-2-PROPENAMIDE
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Overview
Description
(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide is an organic compound that features a benzodioxole ring attached to a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-cycloheptyl-2-propenamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Propenamide Moiety: The propenamide moiety can be prepared by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the benzodioxole ring with the propenamide moiety using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-cycloheptyl-2-propenamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The propenamide moiety may also play a role in binding to proteins or nucleic acids, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,3-Benzodioxol-5-yl)-N-cyclohexyl-2-propenamide
- (E)-3-(1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-propenamide
Uniqueness
(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cycloheptylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(18-14-5-3-1-2-4-6-14)10-8-13-7-9-15-16(11-13)21-12-20-15/h7-11,14H,1-6,12H2,(H,18,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJDQSCPRSABBK-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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